Minoxidil Sulfate-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

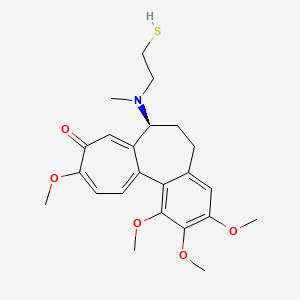

Minoxidil Sulfate-d10 is the labelled analogue of Minoxidil sulfate . It is the active metabolite of Minoxidil and is a potent vascular smooth muscle relaxant . Minoxidil sulfate is a selective ATP-sensitive potassium channel opener .

Synthesis Analysis

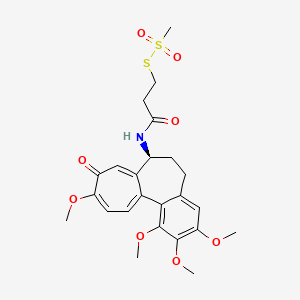

The bioactivation of minoxidil into minoxidil sulfate is very unusual and is among the only known instances of sulfation producing a more active drug form . Normally, sulfation tends to inactivate drugs by reducing their biological activity and increasing their excretion .Molecular Structure Analysis

The molecular formula of Minoxidil Sulfate-d10 is C9H5D10N5O4S . It has a molecular weight of 299.37 .Chemical Reactions Analysis

Minoxidil sulfate is formed from minoxidil via sulfotransferase enzymes, with the predominant enzyme responsible, at least in hair follicles, being SULT1A1 .Aplicaciones Científicas De Investigación

Minoxidil Sulfate-d10 is a deuterated variant of minoxidil sulfate, which is itself an active metabolite of minoxidil. Minoxidil is widely known for its role in treating conditions like androgenetic alopecia (AGA) and hypertension. The incorporation of deuterium (d10) potentially alters its pharmacokinetic properties, allowing for deeper scientific exploration into its mechanism of action, efficacy, and safety profile. The applications of Minoxidil Sulfate-d10 in scientific research mainly focus on understanding its biological effects, metabolic pathways, and potential therapeutic uses, excluding its direct application in drug dosage and side effects management.

Mechanism of Action and Pharmacokinetics

Research indicates that minoxidil acts through multiple pathways, including as a vasodilator, anti-inflammatory agent, inducer of the Wnt/β-catenin signaling pathway, and an antiandrogen. Its efficacy is partly determined by the activity of follicular sulfotransferase, which metabolizes minoxidil into its active sulfate form. The deuterated form, Minoxidil Sulfate-d10, allows for the detailed study of these metabolic processes and the role of sulfotransferase activity in drug response. This is crucial for developing personalized treatments for conditions like androgenetic alopecia and potentially for other uses where minoxidil's pathways are beneficial (Gupta et al., 2021).

Research on Hair Loss Disorders

In the context of hair loss, minoxidil has been extensively studied for its effectiveness in various conditions, including male and female pattern hair loss, alopecia areata, and telogen effluvium. The research spans the application of topical minoxidil in different concentrations and formulations, with findings indicating its potential in promoting hair regrowth across different areas of the scalp. Minoxidil Sulfate-d10 plays a role in these studies by helping to dissect the drug's action at a molecular level, thereby offering insights into optimizing treatment regimens and understanding individual variations in treatment response (Kowe et al., 2022).

Advanced Research and Therapeutic Applications

Further research has explored the prognostic use of sulfotransferase activity in predicting responses to minoxidil treatment in patients with androgenetic alopecia. The use of Minoxidil Sulfate-d10 in such studies facilitates a clearer understanding of the biochemical interactions and efficacy markers, potentially leading to more targeted and effective therapies (Pietrauszka & Bergler-Czop, 2020).

Mecanismo De Acción

Target of Action

Minoxidil Sulfate-d10 primarily targets human dermal papillary cells (DPCs) or hair cells . These cells play a crucial role in hair follicle development and the hair growth cycle. Minoxidil Sulfate-d10 also targets vascular smooth muscle cells , which are critical for blood pressure regulation.

Mode of Action

Minoxidil Sulfate-d10 interacts with its targets by activating both extracellular signal-regulated kinase (ERK) and Akt . These are key proteins involved in cell survival pathways. By activating these proteins, Minoxidil Sulfate-d10 promotes the survival of DPCs and prevents cell death by increasing the ratio of BCl-2/Bax , a critical determinant of cell survival . In vascular smooth muscle cells, Minoxidil Sulfate-d10 acts as an opener of sarcolemmal K ATP channels , leading to the relaxation of these cells and a reduction in blood pressure.

Biochemical Pathways

Minoxidil Sulfate-d10 affects multiple biochemical pathways. It acts as a vasodilator and an anti-inflammatory agent . It also induces the Wnt/β-catenin signaling pathway , which is crucial for hair growth . Furthermore, it has antiandrogenic effects , which can be beneficial in conditions like androgenetic alopecia where androgens play a role in hair loss.

Pharmacokinetics

Minoxidil is a prodrug that is metabolized by follicular sulfotransferase to Minoxidil Sulfate-d10, the active form . Approximately 1.4% of topical Minoxidil is absorbed through the skin . Those with higher sulfotransferase activity may respond better to treatment than patients with lower sulfotransferase activity .

Result of Action

The action of Minoxidil Sulfate-d10 leads to several molecular and cellular effects. It reduces elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance . In terms of hair growth, it shortens the telogen phase, causing premature entry of resting hair follicles into anagen . It may also cause prolongation of anagen and increases hair follicle size .

Action Environment

The action, efficacy, and stability of Minoxidil Sulfate-d10 can be influenced by environmental factors. For instance, Minoxidil Sulfate-d10 is highly unstable in aqueous solutions and alcohol-containing solvents, with a half-life of 6 hours in aqueous solutions . This instability has served as a limiting factor in its potential pharmaceutical use and therapeutic effectiveness .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Minoxidil Sulfate-d10 involves the sulfation of Minoxidil-d10, which is a deuterated analog of Minoxidil. The sulfation reaction is typically carried out using a sulfating agent such as sulfur trioxide or chlorosulfonic acid. The resulting Minoxidil Sulfate-d10 product can be purified using various methods such as recrystallization or chromatography.", "Starting Materials": [ "Minoxidil-d10", "Sulfating agent (e.g. sulfur trioxide or chlorosulfonic acid)", "Solvent (e.g. dichloromethane, tetrahydrofuran)" ], "Reaction": [ "Dissolve Minoxidil-d10 in a suitable solvent (e.g. dichloromethane)", "Add the sulfating agent (e.g. sulfur trioxide or chlorosulfonic acid) dropwise to the solution while stirring at a low temperature (e.g. -20°C to 0°C)", "Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. water or methanol)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Purify the product using various methods such as recrystallization or chromatography", "Obtain the final product, Minoxidil Sulfate-d10" ] } | |

Número CAS |

1260373-92-9 |

Fórmula molecular |

C9H14N5O4S- |

Peso molecular |

298.363 |

Nombre IUPAC |

[4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2,6-diiminopyrimidin-3-id-1-yl] hydrogen sulfate |

InChI |

InChI=1S/C9H14N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,10H,1-5H2,(H2-,11,12,15,16,17)/q-1/i1D2,2D2,3D2,4D2,5D2 |

Clave InChI |

MXZWGELMKOQDBS-YXALHFAPSA-N |

SMILES |

C1CCN(CC1)C2=CC(=N)N(C(=N)[N-]2)OS(=O)(=O)O |

Sinónimos |

6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine-3-oxide Sulfate; 1,6-Dihydro-6-imino-4-(1-piperidinyl-d10)-1-(sulfooxy)-2-pyrimidinamine; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)